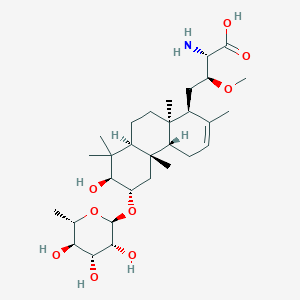

Brasilicardin C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Brasilicardin C, also known as this compound, is a useful research compound. Its molecular formula is C30H51NO9 and its molecular weight is 569.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biological Properties

Immunosuppressive Activity

Brasilicardin C has been studied for its immunosuppressive properties, which are crucial for applications in organ transplantation and autoimmune diseases. Research indicates that this compound exhibits potent immunosuppressive activity, comparable to that of established drugs like cyclosporin A. In vitro assays have demonstrated that this compound can inhibit T cell proliferation, making it a candidate for further development as an immunosuppressant .

Cytotoxicity and Selectivity

The cytotoxicity profile of this compound has been assessed in various cell lines. Studies show that while it is effective against certain lymphocyte models, its cytotoxic effects are significantly lower than those of conventional immunosuppressants. This selectivity is advantageous as it may lead to fewer side effects in clinical applications .

Therapeutic Applications

Organ Transplantation

Given its potent immunosuppressive properties, this compound holds promise as a therapeutic agent in organ transplantation. Its ability to selectively inhibit T cell activation could reduce the risk of transplant rejection while minimizing adverse effects commonly associated with current immunosuppressants .

Cancer Treatment

Emerging evidence suggests that this compound may also play a role in cancer therapy. The compound's interaction with lymphocyte activity could be harnessed to modulate immune responses against tumors. Further research is needed to explore this application fully .

Case Studies

Análisis De Reacciones Químicas

Core Skeleton Construction via Cyclization Strategies

The tricyclic perhydrophenanthrene framework of Brasilicardin C is synthesized through strategic cyclization methods:

-

Intramolecular Michael Addition : The ABC-ring system is established via diastereoselective intramolecular Michael cyclization of a Weinreb amide precursor. This step forms the strained trans/syn/trans geometry with two quaternary stereocenters .

-

Diels-Alder/Reductive Methylation : A trans-fused bicyclic α-cyano-α,β-enone undergoes Diels-Alder reaction followed by reductive angular methylation to install the 8,10-dimethyl groups .

Key Cyclization Data

Glycosylation of the C2 Alcohol

The L-rhamnose unit is introduced via stereocontrolled glycosylation:

-

Schmidt Glycosylation : Using a glycosyl trichloroacetimidate donor and TMSOTf promoter, the C2 hydroxyl group of the tricyclic core is glycosylated. This step proceeds with moderate regioselectivity (C2:C3 = 2:1) and requires excess donor (3 equiv) for optimal conversion .

Glycosylation Conditions

| Donor | Promoter | Equiv Donor | Regioselectivity (C2:C3) | Yield (C2 Product) | Source |

|---|---|---|---|---|---|

| Trichloroacetimidate (GlcNAc) | TMSOTf | 3.0 | 2:1 | 25% (57% brsm) | |

| Rhamnosyl imidate | TMSOTf | 1.4 | 2:1 | 20% |

Amino Acid Moiety Installation

The (2S,3S)-2-amino-3-methoxybutanoic acid side chain is appended through:

-

Anti-Selective Aldol Reaction : A boron-mediated aldol reaction between a methyl ketone and aldehyde precursor achieves anti-selectivity (dr > 10:1) .

-

Protection/Deprotection : Sequential Cbz protection of the amino group and benzyl ester formation ensure chemoselective coupling .

Functional Group Transformations

-

Sharpless Asymmetric Dihydroxylation : Introduces vicinal diols with >90% ee during early-stage synthesis of intermediates .

-

Selective Reductions : Dibal-H reduces amides to amines without affecting ester functionalities .

-

Global Deprotection : A one-pot sequence using Pd/C (H₂) and TFA removes benzyl and Cbz groups, yielding the final product .

Deprotection Efficiency

| Protecting Groups | Conditions | Yield | Purity | Source |

|---|---|---|---|---|

| Cbz, Benzyl ester | Pd/C, H₂; TFA | 85% | >95% |

Semi-Synthetic Modifications

This compound is accessible via semi-synthesis from brasilicardin E aglycone:

-

Heterologous Biosynthesis : Engineered Streptomyces strains produce brasilicardin E aglycone (1151 mg/L) .

-

Chemical Glycosylation : The aglycone undergoes glycosylation and amino acid coupling as described above .

Structural Stability and Reactivity

Propiedades

Fórmula molecular |

C30H51NO9 |

|---|---|

Peso molecular |

569.7 g/mol |

Nombre IUPAC |

(2S,3S)-4-[(1S,4aS,4bS,6S,7S,8aS,10aS)-7-hydroxy-2,4b,8,8,10a-pentamethyl-6-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4,4a,5,6,7,8a,9,10-octahydro-1H-phenanthren-1-yl]-2-amino-3-methoxybutanoic acid |

InChI |

InChI=1S/C30H51NO9/c1-14-8-9-20-29(5,16(14)12-17(38-7)21(31)26(36)37)11-10-19-28(3,4)25(35)18(13-30(19,20)6)40-27-24(34)23(33)22(32)15(2)39-27/h8,15-25,27,32-35H,9-13,31H2,1-7H3,(H,36,37)/t15-,16-,17-,18-,19+,20-,21-,22-,23+,24+,25+,27-,29-,30+/m0/s1 |

Clave InChI |

LUNXVGWMJOCBHF-OJFBMAEFSA-N |

SMILES isomérico |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@@]3([C@H](CC[C@@]4([C@@H]3CC=C([C@@H]4C[C@@H]([C@@H](C(=O)O)N)OC)C)C)C([C@@H]2O)(C)C)C)O)O)O |

SMILES canónico |

CC1C(C(C(C(O1)OC2CC3(C(CCC4(C3CC=C(C4CC(C(C(=O)O)N)OC)C)C)C(C2O)(C)C)C)O)O)O |

Sinónimos |

brasilicardin C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.